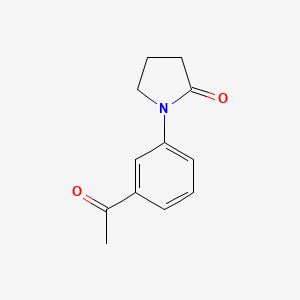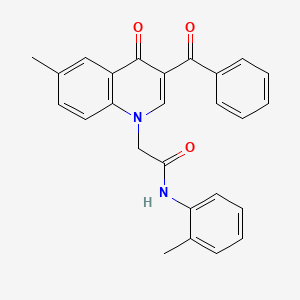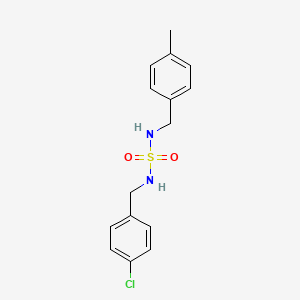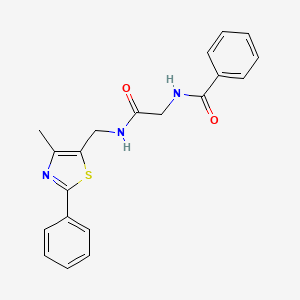
2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
In the realm of coordination chemistry, pyrazole-acetamide derivatives have been synthesized and characterized, showcasing their potential in forming novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity through in vitro assessments using DPPH, ABTS, and FRAP methods. This indicates the compound's utility in exploring antioxidant properties and the formation of coordination compounds with potential biological activities (Chkirate et al., 2019).
Synthesis and Antibacterial Activity
Another application includes the synthesis and evaluation of furo[3,2-b]pyrrole derivatives for their antibacterial activity. The process involves the creation of compounds with unusual chirality, evaluated for their effectiveness against Escherichia coli and Micrococcus luteus. This research contributes to the development of new antibacterial agents and underscores the importance of structural diversity in medicinal chemistry (Zemanov et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of specific acetamide derivatives have been explored for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. These compounds showed promising IC50 values and correlated well with docking studies, suggesting their potential in therapeutic interventions for diabetes (Saxena et al., 2009).
Flavoring Substance Evaluation
In the food industry, the safety and application of flavoring substances have been evaluated, with specific compounds assessed for human health implications. Such studies are crucial for determining the safety levels of flavoring agents, ensuring they are within acceptable exposure limits for use in food products (Younes et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of specific acetamide compounds highlight their structural properties and potential applications in material science. This includes the preparation and crystallization of compounds, providing foundational knowledge for further exploration in various scientific fields (Nayak et al., 2014).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-16-5-3-14(4-6-16)11-18(23)22-12-17-19(21-9-8-20-17)15-7-10-24-13-15/h3-10,13H,2,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWTUFWQIYSGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)
![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)





![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)




